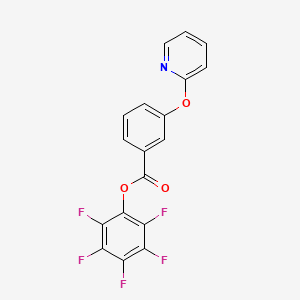

Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate typically involves the esterification of 3-(pyridin-2-yloxy)benzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution

The pentafluorophenyl ester group acts as an activated leaving group, facilitating nucleophilic substitution. This reaction is pivotal in peptide coupling and polymer synthesis:

Mechanism :

-

Nucleophiles (e.g., amines, alcohols) attack the carbonyl carbon, displacing pentafluorophenolate.

-

Enhanced by the electron-withdrawing fluorine atoms, which stabilize the transition state .

Example :

Reaction with primary amines yields amides:

Conditions :

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

-

Temperature: 0–25°C.

-

Catalysts: Base (e.g., triethylamine) to neutralize generated acid .

Yield : ~85–92% for amine couplings .

Hydrolysis

PFPPB undergoes hydrolysis under acidic or basic conditions to form 3-(pyridin-2-yloxy)benzoic acid:

Mechanism :

-

Base-catalyzed: Hydroxide ion attacks the ester carbonyl.

-

Acid-catalyzed: Protonation of the carbonyl oxygen enhances electrophilicity.

Conditions :

-

Basic: NaOH (1M) in THF/H₂O (1:1), 50°C, 6h.

-

Acidic: HCl (1M) in dioxane, reflux, 12h.

Products :

Radical Reactions

The pentafluorophenyl group participates in radical-mediated transformations under pyrolysis or photolysis:

Example :

-

Pyrolysis : At 300–400°C, PFPPB generates pentafluorophenyl radicals (), which react with CO to form benzoyl radicals () .

-

Photolysis : UV irradiation (254 nm) in argon matrices leads to cleavage of the ester bond, producing fluorinated fragments .

Applications :

Thermal Decomposition

PFPPB decomposes at elevated temperatures (>200°C) into hazardous byproducts:

Products :

-

Carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and fluorine gas (F₂) .

Conditions :

Safety Note :

Cross-Coupling Reactions

The pyridin-2-yloxy moiety enables metal-catalyzed coupling:

Example :

-

Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives.

Conditions : -

Solvent: DMF, 80°C.

-

Catalyst: Pd(OAc)₂, PPh₃.

Yield : ~70–80% for aryl-aryl couplings .

Comparative Reactivity of Pentafluorophenyl Esters

| Compound | Reactivity with Amines | Hydrolysis Rate (t₁/₂) | Thermal Stability (°C) |

|---|---|---|---|

| PFPPB | High | 2h (basic) | 180 |

| Pentafluorophenyl acetate | Moderate | 4h (basic) | 200 |

| 4-Nitrophenyl benzoate | Low | 8h (basic) | 220 |

Key Research Findings

Aplicaciones Científicas De Investigación

Proteomics Research

PFPPB is primarily utilized in proteomics as a labeling reagent for proteins in mass spectrometry. Its ability to form stable conjugates with proteins allows for detailed analysis of protein structures and functions. The compound selectively labels specific amino acids, facilitating interaction studies that employ techniques such as:

- Surface Plasmon Resonance (SPR) : Used to measure binding affinities and interaction dynamics between PFPPB-labeled proteins and their targets.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Helps elucidate the structural characteristics of protein complexes formed with PFPPB.

Organic Synthesis

PFPPB's unique chemical properties make it an important reagent in organic synthesis. The presence of reactive fluorine atoms enhances its reactivity, allowing it to participate in various chemical transformations. This includes:

- Acylation Reactions : PFPPB can be used as an acylating agent to introduce benzoate functionalities into other organic molecules.

- Synthesis of Fluorinated Compounds : Its structure allows for the generation of fluorinated derivatives, which are significant in medicinal chemistry.

The biological activity of PFPPB has been explored in various contexts, particularly concerning its potential therapeutic applications:

- Anti-inflammatory Properties : Compounds similar to PFPPB have been implicated in the treatment of diseases mediated by pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8. This suggests that PFPPB may also exhibit similar properties, potentially aiding in the development of anti-inflammatory drugs .

- Cancer Research : The compound's interactions with biological targets could be leveraged in cancer research, particularly in identifying novel therapeutic pathways or drug candidates.

- Labeling Proteins for Mass Spectrometry : A study demonstrated the effectiveness of PFPPB as a labeling agent for specific amino acids within proteins, allowing for enhanced detection and quantification in mass spectrometric analyses.

- Synthesis of Fluorinated Derivatives : Research has shown that PFPPB can be utilized to synthesize complex fluorinated organic molecules, which are crucial for developing new pharmaceuticals.

- Therapeutic Applications : Investigations into compounds structurally similar to PFPPB have indicated potential applications in treating inflammatory diseases and certain types of cancer, showcasing its relevance in drug discovery processes.

Mecanismo De Acción

The mechanism of action of Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate involves its reactivity towards nucleophiles. The pentafluorophenyl group is highly electron-withdrawing, making the ester bond more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to modify proteins, peptides, and other molecules .

Comparación Con Compuestos Similares

Similar Compounds

- Pentafluorophenyl 4-(pyridin-2-yloxy)benzoate

- Pentafluorophenyl 3-(pyridin-3-yloxy)benzoate

- Pentafluorophenyl 3-(pyridin-4-yloxy)benzoate

Uniqueness

Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate is unique due to the specific positioning of the pyridin-2-yloxy group, which can influence its reactivity and interactions with other molecules.

Actividad Biológica

Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Synthesis

This compound, with the CAS number 921938-61-6, features a pentafluorophenyl group attached to a benzoate moiety through a pyridin-2-yloxy linkage. The synthesis of this compound typically involves the reaction of pentafluorophenol with 3-(pyridin-2-yloxy)benzoic acid under specific conditions to yield the desired product.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Pentafluorophenol + 3-(pyridin-2-yloxy)benzoic acid | Reflux in organic solvent | High |

| 2 | Purification via recrystallization | Ethanol or similar solvent | >90% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anti-cancer properties by modulating cytokine production and inhibiting tumor growth.

Case Studies

- Anti-inflammatory Activity : In a study assessing the anti-inflammatory effects of related compounds, it was found that derivatives of pyridine compounds could significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

- Antitumor Effects : Another investigation into the antitumor properties of similar benzoate derivatives indicated that they inhibited the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways .

Comparative Biological Data

| Activity Type | Related Compounds | IC50 (µM) |

|---|---|---|

| Anti-inflammatory | Pyridine derivatives | 10 - 25 |

| Antitumor | Benzoate derivatives | 5 - 15 |

| Antibacterial | Various heterocycles | 20 - 30 |

Potential Uses

Given its biological activity, this compound holds promise for several therapeutic applications:

- Inflammatory Diseases : Targeting cytokine-mediated pathways could provide relief in conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Cancer Treatment : Its ability to induce apoptosis in cancer cells makes it a candidate for further development in oncology.

- Antimicrobial Agents : The compound may also exhibit antibacterial properties, warranting exploration in treating bacterial infections.

Future Directions

Further research is necessary to elucidate the precise mechanisms underlying its biological activities and to optimize its pharmacological profiles. Investigations into structure-activity relationships (SAR) will be crucial for developing more potent derivatives.

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-pyridin-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8F5NO3/c19-12-13(20)15(22)17(16(23)14(12)21)27-18(25)9-4-3-5-10(8-9)26-11-6-1-2-7-24-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCOLTBNDUOLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8F5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640221 | |

| Record name | Pentafluorophenyl 3-[(pyridin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921938-61-6 | |

| Record name | Pentafluorophenyl 3-[(pyridin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.